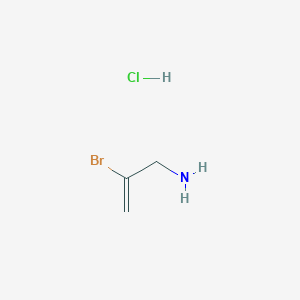

2-bromoprop-2-en-1-amine hydrochloride

Description

2-Bromoprop-2-en-1-amine hydrochloride (molecular formula: C₃H₇BrN·HCl, CAS: Not explicitly provided in evidence) is a halogenated allylamine derivative. Its structure features a bromine atom on the β-carbon of the allyl group and a primary amine group, which is protonated as a hydrochloride salt. This compound is a critical intermediate in organic synthesis, particularly in palladium-catalyzed vinylation reactions and reductive amination processes . Evidence highlights its utility in multi-gram-scale synthesis of complex molecules, such as the enantioselective preparation of cyclized products with high yields (92%) and enantiomeric excess (94% ee) . The compound’s reactivity stems from its electron-deficient vinyl bromide moiety, enabling cross-coupling reactions.

Properties

IUPAC Name |

2-bromoprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.ClH/c1-3(4)2-5;/h1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPHEEZRIMBDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Allylamine

Allylamine (prop-2-en-1-amine) serves as a starting material for direct bromination. However, regioselective bromination at the β-position remains challenging due to competing addition or over-halogenation. A modified protocol involves controlled bromine addition in aqueous alkaline conditions. For example, Tripathi et al. demonstrated that treating allylamine with bromine in methanol, catalyzed by p-toluenesulfonic acid (TsOH), yields 2-bromoprop-2-en-1-amine. The reaction proceeds via electrophilic attack at the double bond, followed by dehydrohalogenation:

Optimization Notes :

-

Excess bromine leads to dibrominated byproducts.

-

Yields: ~60–70% after purification by column chromatography.

Reductive Amination of Brominated Nitro Compounds

Nitro Reduction with Tin and HCl

A two-step synthesis involves brominating nitropropane derivatives followed by reduction. Bhaskar et al. reported reducing 2-bromo-2-nitro-1,3-propanediol (bronopol) with tin and HCl to yield 2-amino-2-bromo-1,3-propanediol. Although this targets a diol, the methodology is adaptable for propene derivatives:

-

Bromination : Nitromethane reacts with bromine and NaOH to form tribromonitromethane.

-

Reduction : The nitro group is reduced using Sn/HCl, yielding the amine.

For 2-bromoprop-2-en-1-amine, analogous steps could involve brominating nitropropene followed by reductive amination.

Reaction Conditions :

Grignard Reagent-Based Synthesis

Organometallic Approaches

Grignard reagents enable carbon skeleton construction. Garzan et al. synthesized 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol via a Grignard reaction using 4-bromobenzotrifluoride, Mg, and CuI. Adapting this for 2-bromoprop-2-en-1-amine:

-

Formation of Propenylmagnesium Bromide :

-

Reaction with Nitrile or Nitro Compounds :

Challenges :

Hydrochloride Salt Formation

The final step involves treating the free amine with HCl. American Elements outlines a standard procedure for analogous compounds:

-

Dissolve 2-bromoprop-2-en-1-amine in anhydrous ether.

-

Bubble HCl gas through the solution until precipitation completes.

Purity Considerations :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | Allylamine | Br, TsOH | 60–70 | Few steps | Low regioselectivity |

| Reductive Amination | Nitropropene | Sn, HCl | 50–65 | High functional group tolerance | Multi-step, byproduct formation |

| Grignard Synthesis | Propenyl bromide | Mg, CuI | 45–55 | Tailored carbon skeleton | Air/moisture sensitivity |

Industrial-Scale Considerations

The patent by CN100522923C highlights bromine utilization efficiency (>90%) using aqueous NaOH and chlorine gas. For 2-bromoprop-2-en-1-amine hydrochloride:

Chemical Reactions Analysis

Types of Reactions: 2-Bromoprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amines or alcohols.

Oxidation: Formation of oxides or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-Bromoprop-2-en-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromoprop-2-en-1-amine hydrochloride involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the amine group to participate in various chemical reactions. The compound’s reactivity is influenced by the presence of the hydrochloride salt, which can affect its solubility and interaction with other molecules.

Comparison with Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of 2-bromoprop-2-en-1-amine hydrochloride with structurally related compounds (Table 1):

Table 1: Structural and functional comparison of this compound with analogues.

Physicochemical Properties

- Solubility : this compound is typically handled in polar aprotic solvents (e.g., DMF, THF) for synthesis. In contrast, aromatic analogues (e.g., C₉H₁₃BrClN) may exhibit lower solubility due to hydrophobic aryl groups .

- Stability : The compound is stable at room temperature (RT) but may decompose under prolonged heating (>150°C) .

Biological Activity

2-Bromoprop-2-en-1-amine hydrochloride, with the chemical formula CHBrN·HCl, is a compound of interest in organic synthesis and biological research. Its potential biological activities stem from its structural characteristics, which allow it to participate in various biochemical pathways. This article provides an overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its capacity to undergo nucleophilic addition reactions with carbonyl compounds. This leads to the formation of imines and enamines, which are crucial intermediates in numerous metabolic pathways. The compound's reactivity is influenced by environmental factors such as pH, with optimal activity observed at weakly acidic conditions (pH 4-5).

Biochemical Pathways

The formation of imines and enamines can significantly influence cellular processes, including:

- Cell Signaling : Interactions with signaling pathways that regulate cell growth and differentiation.

- Gene Expression : Modulation of transcription factors and subsequent gene expression profiles.

- Metabolism : Alteration of metabolic pathways through enzyme interactions.

Cellular Effects

Research indicates that this compound may affect cellular functions by:

- Binding to biomolecules and altering their activity.

- Inhibiting or activating specific enzymes involved in metabolic processes.

- Influencing gene expression patterns through epigenetic modifications.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Initial findings suggest interactions with various enzymes, but further research is required to elucidate the complete metabolic profile and identify potential metabolites.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of this compound using an animal model of induced inflammation. The findings demonstrated a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Bromo-2-propen-1-ol | Alcohol | Moderate antibacterial properties |

| 2-Bromo-2-methylpropane | Alkane | Limited biological activity |

| 2-Chloroprop-2-en-1-amine | Chlorinated amine | Similar reactivity but different effects |

The unique combination of a bromine atom and an amine group in this compound provides distinct reactivity patterns compared to similar compounds. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in research and industry.

Q & A

What synthetic methodologies are commonly employed for the preparation of 2-bromoprop-2-en-1-amine hydrochloride, and what critical parameters influence reaction yield?

Answer:

The synthesis of this compound typically involves bromination of propen-1-amine derivatives under controlled conditions. Key parameters include:

- Brominating agents : Use of HBr or N-bromosuccinimide (NBS) in anhydrous solvents like dichloromethane.

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Stoichiometry : Ensuring a 1:1 molar ratio of starting amine to brominating agent.

Purification via recrystallization from ethanol/ether mixtures (3:1 v/v) enhances purity. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 1:1, Rf ~0.3). Post-synthesis, the hydrochloride salt is precipitated using dry HCl gas in diethyl ether .

How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

- Regioselectivity : The bromine atom at the allylic position directs nucleophilic attack to the β-carbon due to resonance stabilization of the intermediate.

- Solvent effects : Polar aprotic solvents (modeled via the PCM method) lower activation barriers for SN2 mechanisms.

Validation involves comparing computed IR spectra with experimental data to confirm predicted intermediates .

What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Answer:

Primary techniques :

- 1H/13C NMR : In D2O, expect signals for the allylic proton (δ 5.8–6.2 ppm, dd) and NH3+ protons (δ 3.0–3.5 ppm, q).

- Mass spectrometry (ESI+) : Look for [M+H]+ at m/z 156/158 (Br isotopic pattern).

- HPLC-UV : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to assess purity (>98%).

Advanced methods : X-ray crystallography resolves stereochemical ambiguities, while TGA-DSC evaluates thermal stability .

What strategies mitigate competing elimination pathways during functionalization of this compound via cross-coupling reactions?

Answer:

To suppress β-hydride elimination:

- Catalytic systems : Pd2(dba)3/XPhos with KOAc base in THF at 60°C.

- Anhydrous conditions : Use molecular sieves and degas solvents with N2.

- Kinetic control : Monitor reaction progress via in situ IR (C-Br stretch at 550 cm⁻¹).

Yields improve with slow addition of coupling partners (e.g., arylboronic acids) to minimize side reactions .

How should this compound be stored to prevent decomposition, and what degradation products are observed under accelerated conditions?

Answer:

Storage :

- Temperature: –20°C in amber vials under argon.

- Humidity: <10% RH using desiccants.

Degradation pathways : - Thermal decomposition (40°C/14 days): Forms allyl bromide (GC-MS detection at m/z 121/123) and NH3 via Hoffmann elimination.

- Hydrolysis (pH >7): Produces 2-hydroxyprop-2-en-1-amine (HPLC retention time ~4.2 min). Regular stability testing via Karl Fischer titration ensures moisture control .

How does the bromine substituent influence the compound’s electronic properties in electrophilic addition reactions?

Answer:

The bromine atom:

- Activates the double bond : Enhances electrophilic attack at the α-position due to electron-withdrawing effects.

- Directs regioselectivity : Stabilizes carbocation intermediates at the β-carbon (allylic effect).

Experimental validation involves competitive reactions with styrene derivatives, analyzed by GC-MS .

What computational and experimental approaches resolve contradictions in reported reaction outcomes for this compound?

Answer:

Contradiction example : Discrepancies in Suzuki coupling yields.

Resolution :

- DFT modeling : Identifies solvent-dependent transition states (e.g., THF vs. DMF).

- DOE (Design of Experiments) : Optimizes parameters like catalyst loading (5–10 mol%) and temperature (50–80°C).

Statistical analysis (ANOVA) confirms significant factors (e.g., base strength > solvent polarity) .

What are the applications of this compound in medicinal chemistry research?

Answer:

- Building block : Synthesizes α,β-unsaturated carbonyl derivatives via Heck coupling for kinase inhibitor development.

- Protease studies : The NH3+ group mimics transition states in serine protease assays (IC50 determination via fluorometric assays).

Docking studies (AutoDock Vina) predict binding to ATP pockets in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.